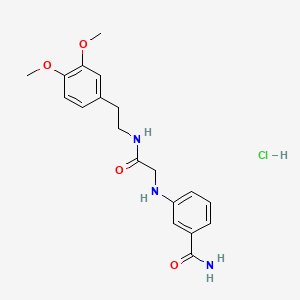
Benzamide, 3-((2-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxoethyl)amino)-, monohydrochloride
Cat. No. B8316431
Key on ui cas rn:
76001-14-4
M. Wt: 393.9 g/mol
InChI Key: UOZGIFUKKCBNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04297357
Procedure details


To 3.0 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride were added 20 ml of a 5% aqueous sodium carbonate solution and 125 ml of chloroform, and the mixture was stirred at room temperature until the crystals of the above hydrochloride was completely dissolved. The chloroform layer was separated, washed with water, dried and the solvent was evaporated to dryness in vacuo. The residue was recrystallized from a mixture of methanol and diethyl ether to obtain 2.3 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide having a melting point of 133°-135° C.
Quantity
3 g
Type
reactant
Reaction Step One



Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]([C:5]1[CH:6]=[C:7]([NH:11][CH2:12][C:13]([NH:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[CH:19]=2)=[O:14])[CH:8]=[CH:9][CH:10]=1)(=[O:4])[NH2:3].C(=O)([O-])[O-].[Na+].[Na+].Cl.C(C1C=C(NCC(NC2C=CC(OC)=C(OC)C=2)=O)C=CC=1)(=O)N>C(Cl)(Cl)Cl>[C:2]([C:5]1[CH:6]=[C:7]([NH:11][CH2:12][C:13]([NH:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[CH:19]=2)=[O:14])[CH:8]=[CH:9][CH:10]=1)(=[O:4])[NH2:3] |f:0.1,2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(N)(=O)C=1C=C(C=CC1)NCC(=O)NCCC1=CC(=C(C=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(N)(=O)C=1C=C(C=CC1)NCC(=O)NC1=CC(=C(C=C1)OC)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was completely dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from a mixture of methanol and diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)C=1C=C(C=CC1)NCC(=O)NCCC1=CC(=C(C=C1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
